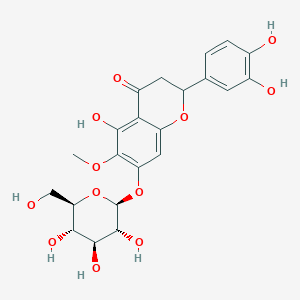
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside: is a naturally occurring flavonoid compound. It can be isolated from the plant Salvia plebeia R.Br . This compound belongs to the flavonoid class of polyphenolic compounds, which are known for their diverse biological activities and potential health benefits.
Preparation Methods
Industrial Production Methods: Industrial production of 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside typically involves extraction from natural sources such as Salvia plebeia R.Br. The extraction process may include steps like solvent extraction, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid form.
Substitution: Substitution reactions can occur at various positions on the flavonoid ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids .
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids in plant extracts.
Biology: In biological research, 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: In the food and cosmetic industries, the compound is used as a natural antioxidant and preservative due to its ability to scavenge free radicals and prevent oxidative damage .
Mechanism of Action
The mechanism of action of 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: The compound neutralizes free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating signaling pathways involved in cell growth and survival
Comparison with Similar Compounds
3,4’,5,7-Tetrahydroxy-6-methoxyflavone: This compound shares a similar structure but lacks the glucoside moiety.
5,7-Dihydroxy-4’-methoxyflavone (Acacetin): Another flavonoid with similar biological activities but different substitution patterns.
Uniqueness: 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside is unique due to its specific combination of hydroxyl and methoxy groups, along with the glucoside moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H24O12 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-4,6,12,15,17,19-20,22-25,27-30H,5,7H2,1H3/t12?,15-,17-,19+,20-,22-/m1/s1 |
InChI Key |
FXNVAMVSMZPUDG-BNIRWLJWSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)
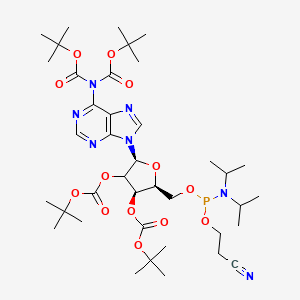
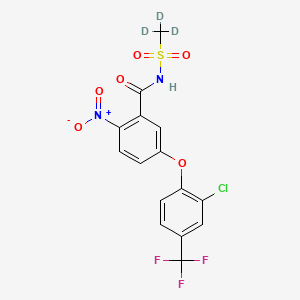
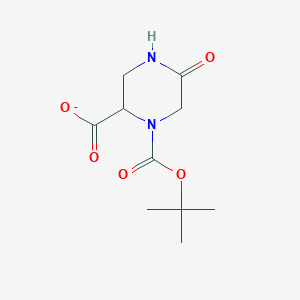
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)
![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

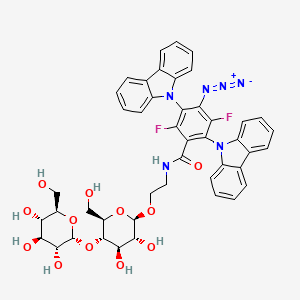
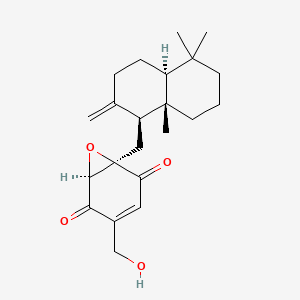
![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
